![molecular formula C5H9NO4 B116042 (3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one CAS No. 155102-96-8](/img/structure/B116042.png)
(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one
Overview
Description
(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one, also known as DHP, is a naturally occurring compound found in many biological systems. DHP is a cyclic amino acid that has a pyrrolidine ring and two hydroxyl groups. This compound is important in many biological processes, including the biosynthesis of antibiotics and the metabolism of carbohydrates.
Scientific Research Applications
Glycosidase Inhibition
Research has identified derivatives of (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one as potent glycosidase inhibitors. For example, specific derivatives have shown inhibitory activities towards a variety of glycosidases, including alpha-mannosidase from jack bean and almond, as well as alpha-galactosidases, beta-galactosidases, beta-glucosidases, and alpha-N-acetylgalactosaminidase (Popowycz et al., 2004). This suggests potential applications in treating diseases associated with glycosidase malfunction or overactivity.
Synthesis of Bioactive Molecules
(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one serves as a critical intermediate in synthesizing various bioactive molecules. Notably, it has been used in the synthesis of naturally occurring hyacinthacines, which have potential therapeutic applications (Izquierdo et al., 2007).
Role in Anticancer Research
Derivatives of this compound have been explored for their anticancer properties. Specifically, certain pyrrolidine 3,4-diol derivatives exhibited moderate activity as inhibitors towards a-mannosidase and showed antiproliferative effects in pancreatic cancer cell lines (Steimer et al., 2014).
DNA and RNA Research
This compound has also found applications in DNA and RNA research. For instance, its derivatives were used to create intercalating nucleic acids (INAs) with implications for studying the stability of DNA and RNA duplexes and DNA three-way junctions (Filichev & Pedersen, 2003).
Synthesis of Iminosugar Nucleosides
Another application includes the synthesis of iminosugar nucleosides, important in medicinal chemistry for developing new therapeutic agents. The compound's derivatives have been used in this context, offering a route to explore novel medicinal molecules (Hassan et al., 2004).
properties
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c7-1-2-3(8)4(9)5(10)6-2/h2-4,7-9H,1H2,(H,6,10)/t2-,3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEPCGBJOAXDQD-BXXZVTAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)N1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(=O)N1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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